Product packaging for 1,3,4-Thiadiazol-2-ylhydrazine(Cat. No.:CAS No. 30094-47-4)

1,3,4-Thiadiazol-2-ylhydrazine

Cat. No.: B3050967
CAS No.: 30094-47-4
M. Wt: 116.15 g/mol
InChI Key: CEWUXDUVTNFIAU-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-ylhydrazine is a versatile chemical building block prized in medicinal and agricultural chemistry for constructing the privileged 1,3,4-thiadiazole scaffold . This heterocyclic nucleus serves as a stable bioisostere for amide bonds and pyridazine rings, improving the hydrolytic stability and bioavailability of target molecules . Researchers leverage this compound to develop novel substances with potential antibacterial , anticancer , and antiepileptic activities . The reactive hydrazine moiety allows for further functionalization, enabling the synthesis of a diverse array of disubstituted 1,3,4-thiadiazole derivatives for high-throughput screening and lead optimization . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4N4S B3050967 1,3,4-Thiadiazol-2-ylhydrazine CAS No. 30094-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-thiadiazol-2-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-5-2-6-4-1-7-2/h1H,3H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWUXDUVTNFIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325974
Record name 1,3,4-thiadiazol-2-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30094-47-4
Record name NSC522426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-thiadiazol-2-ylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3,4 Thiadiazol 2 Ylhydrazine and Its Functionalized Congeners

Classical and Refined Cyclization Approaches for 1,3,4-Thiadiazole (B1197879) Formation

The construction of the 1,3,4-thiadiazole ring system is predominantly achieved through the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms. Various classical methods have been refined over the years for efficiency and substrate scope.

Thiosemicarbazide-Mediated Cyclizations

Thiosemicarbazide (B42300) and its derivatives are among the most common and versatile starting materials for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles, which are direct precursors to 1,3,4-thiadiazol-2-ylhydrazine. sbq.org.brsphinxsai.com The general strategy involves the reaction of thiosemicarbazide with a one-carbon electrophile, typically a carboxylic acid or its derivative, followed by cyclodehydration. sbq.org.brjocpr.com

The mechanism for the cyclization of thiosemicarbazide with a carboxylic acid begins with a nucleophilic attack by the terminal nitrogen of the thiosemicarbazide on the carboxylic acid's carbonyl carbon. sbq.org.br This is followed by a dehydration step. Subsequently, the sulfur atom attacks the newly formed imine carbon, leading to ring closure. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br The reaction is typically facilitated by strong acids or dehydrating agents like sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or acetyl chloride. sbq.org.brjocpr.comtandfonline.comptfarm.pl

For instance, the treatment of thiosemicarbazide derivatives with phosphoric acid has been shown to produce 1,3,4-thiadiazoles in moderate yields. sbq.org.br Similarly, reacting thiosemicarbazide with various carboxylic acids in the presence of sulfuric acid at elevated temperatures (80-90 °C) yields the corresponding 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sbq.org.br The choice of the dehydrating agent can be crucial; POCl₃ is often used for the cyclization of thiosemicarbazide with different aromatic carboxylic acids. jocpr.comasianpubs.org Oxidative cyclization using agents like ferric chloride (FeCl₃) on thiosemicarbazones (derived from thiosemicarbazide and aldehydes/ketones) also provides a route to the thiadiazole core. sbq.org.brnih.gov

Starting Material 1Starting Material 2Cyclizing/Dehydrating AgentProductYield (%)Reference
ThiosemicarbazideVarious Carboxylic AcidsH₂SO₄2-Amino-5-substituted-1,3,4-thiadiazoles35-80% sbq.org.br
ThiosemicarbazideAcetyl Chloride-2-Amino-5-methyl-1,3,4-thiadiazoleN/A sphinxsai.com
Thiosemicarbazide DerivativesPhosphoric AcidH₃PO₄Substituted 1,3,4-thiadiazoles30-50% sbq.org.br
ThiosemicarbazideAromatic Carboxylic AcidsPOCl₃2-Amino-5-aryl-1,3,4-thiadiazolesN/A jocpr.com
5-Nitrofurfural thiosemicarbazone-FeCl₃2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazoleGood sbq.org.br

Acylhydrazine and Carboxylic Acid Pathways in Thiadiazole Synthesis

Pathways involving acylhydrazines (also known as acid hydrazides) are fundamental to forming the 1,3,4-thiadiazole ring. These methods typically consist of two or more steps where the acylhydrazine is first converted into a key intermediate, such as an acylthiosemicarbazide or an acyldithiocarbazate, which then undergoes cyclization. sbq.org.br

A common approach is the reaction of an acylhydrazine with an isothiocyanate. sbq.org.brtandfonline.com This reaction forms a 1,4-disubstituted thiosemicarbazide intermediate. Subsequent acid-catalyzed cyclodehydration, often using sulfuric acid or methanesulfonic acid, yields the 2,5-disubstituted 1,3,4-thiadiazole. sbq.org.brtandfonline.com

Alternatively, acylhydrazines can react with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbazate salt. uobaghdad.edu.iq This intermediate can then be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative upon treatment with a strong acid like concentrated sulfuric acid. uobaghdad.edu.iq Solid-phase synthesis approaches have also been developed using resin-bound acylhydrazines, which react with isothiocyanates to form resin-bound thiosemicarbazides. tandfonline.com These are then cyclized on-resin using concentrated sulfuric acid before cleavage to release the final product. tandfonline.com

AcylhydrazineReagent 1Reagent 2 / CatalystIntermediateCyclization ConditionProductReference
IsoniazidSubstituted IsothiocyanateNaOH (in Ethanol)ThiosemicarbazideAcidic mediumN-substituted 2-amino-5-substituted-1,3,4-thiadiazoles sbq.org.br
Resin-bound acylhydrazinePhenyl isothiocyanateEthanol (B145695)Resin-bound thiosemicarbazideconc. H₂SO₄2-Anilino-5-substituted-1,3,4-thiadiazole tandfonline.com
BenzohydrazideCarbon DisulfidePropylphosphonic anhydride--2-Phenyl-5-mercapto-1,3,4-thiadiazole sbq.org.br
Naproxen hydrazideCarbon DisulfideBasic mediaPotassium salt of dithiocarbazateconc. H₂SO₄Naproxen-substituted 1,3,4-thiadiazole-2-thiol uobaghdad.edu.iq

Dithiocarbazate and Isothiocyanate Reactions for 1,3,4-Thiadiazole Formation

Dithiocarbazates and isothiocyanates serve as crucial synthons for introducing the necessary sulfur and carbon elements for the 1,3,4-thiadiazole ring. sbq.org.br Dithiocarbazates, which can be synthesized from the reaction of hydrazine (B178648) with carbon disulfide in a basic medium, are versatile intermediates. sbq.org.brsphinxsai.com For example, reacting hydrazine hydrate (B1144303) with CS₂ in the presence of alcoholic ammonia (B1221849) yields 2,5-dithiol-1,3,4-thiadiazole. sbq.org.br

A particularly effective method involves the reaction of thiosemicarbazide with carbon disulfide. sbq.org.br This reaction, when carried out in the presence of potassium hydroxide, forms the potassium salt of thiosemicarbazide-4-dithiocarboxylic acid. sphinxsai.com Heating this salt leads to cyclization, yielding 2-amino-5-mercapto-1,3,4-thiadiazole. sphinxsai.com Similarly, heterocyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions is a key method for producing 1,3,4-thiadiazolethiolates. nih.gov

Isothiocyanates are widely used in reactions with acylhydrazines to form thiosemicarbazide intermediates, which are then cyclized to 2-amino-substituted 1,3,4-thiadiazoles. sbq.org.brtandfonline.com Another strategy involves the solid-phase synthesis of an isothiocyanate-terminated resin, which can then react with acylhydrazines to build the thiadiazole skeleton. acs.org Furthermore, a regioselective, reagent-based cyclization of thiosemicarbazide intermediates, formed from acylhydrazides and isothiocyanates, can be directed towards 2-amino-1,3,4-thiadiazoles using p-toluenesulfonyl chloride (p-TsCl) in a polar solvent. organic-chemistry.org

Starting Material 1Starting Material 2ConditionsProductYield (%)Reference
Hydrazine HydrateCarbon DisulfideAlcoholic Ammonia2,5-Dithiol-1,3,4-thiadiazole60% sbq.org.br
ThiosemicarbazideCarbon DisulfideEthanolic KOH2-Amino-5-mercapto-1,3,4-thiadiazoleN/A sphinxsai.com
Thiosemicarbazide DerivativesCarbon DisulfideBasic Conditions1,3,4-ThiadiazolethiolatesGood nih.gov
Methyl DithiocarbazateHydrazonoyl BromidesTriethylamine, Ethanol2,5-Disubstituted-1,3,4-thiadiazolesN/A nih.gov
Acylhydrazide & Isothiocyanate Intermediatep-TsCl, NMPRoom Temp2-Amino-1,3,4-thiadiazolesHigh organic-chemistry.org

Emerging Synthetic Strategies and Catalytic Considerations for 1,3,4-Thiadiazole Derivatives

In recent years, green chemistry principles have driven the adoption of new technologies to improve the efficiency and environmental footprint of heterocyclic synthesis. Microwave irradiation and ultrasound have emerged as powerful tools for accelerating reactions and improving yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry, offering significant advantages over conventional heating methods. researchgate.net These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, cleaner reactions with fewer side products, and the potential for solvent-free conditions. researchgate.netmdpi.combenthamscience.com

The synthesis of 1,3,4-thiadiazole derivatives has been successfully adapted to microwave protocols. For example, the cyclization of thiosemicarbazide with various acids using POCl₃ as a dehydrating agent can be efficiently carried out under microwave irradiation. asianpubs.org Similarly, the formation of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazoles and aromatic aldehydes is accelerated by microwaves. rjptonline.org Comparative studies consistently show that microwave irradiation leads to higher yields in significantly shorter reaction times compared to conventional refluxing methods. mdpi.comrjptonline.org For instance, the synthesis of certain N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives required 8-10 hours conventionally for a 60-75% yield, whereas microwave irradiation achieved yields of 85-94% in just 4-8 minutes. mdpi.com

ReactionConventional Method (Time, Yield)Microwave Method (Power, Time, Yield)Reference
Synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides8-10 h, 60-75%300 W, 4-8 min, 85-94% mdpi.com
Synthesis of 1,3,4-thiadiazole Schiff bases5 h (reflux)300 W, few min, higher yield rjptonline.org
Synthesis of sbq.org.brresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] researchgate.netmdpi.comCurrent time information in Bangalore, IN.thiadiazolesN/AMWI, shorter time, good yields scielo.br
Cyclization of thiosemicarbazide with acids (using POCl₃)Long reaction timesMWI, short reaction time, high yields asianpubs.org

Ultrasound-Promoted Synthetic Transformations

Ultrasonic irradiation, or sonochemistry, provides an alternative green methodology for promoting chemical reactions. nih.gov The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. tandfonline.com Like microwave synthesis, ultrasound-assisted synthesis offers benefits such as shorter reaction times, higher yields, greater product purity, and milder reaction conditions compared to conventional methods. nih.govtandfonline.com

The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. tandfonline.combenthamdirect.com For instance, the one-pot, three-component Kabachnik-Fields reaction to synthesize α-aminophosphonate derivatives containing a 1,3,4-thiadiazole moiety is significantly enhanced by ultrasound. sciforum.net This method provides better yields in shorter times compared to traditional approaches. sciforum.net The synthesis of 5-substituted phenyl-1,3,4-thiadiazol-2-amine derivatives from thiosemicarbazide and substituted benzoic acids has also been efficiently performed under ultrasonic irradiation. sciforum.net Another example is the one-pot synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidines, where using an ultrasound probe reduced the reaction time from 9-10 hours (conventional reflux) to a much shorter duration with excellent yields. sciforum.net

Reaction TypeReagentsConditionsAdvantages NotedReference
Kabachnik-Fields Reaction3-Formyl chromone, 5-substituted phenyl-1,3,4-thiadiazol-2-amine, Triethyl phosphiteUltrasound, ZrOCl₂ catalyst, EthanolBetter yields, shorter reaction time sciforum.net
Thiadiazole SynthesisThiosemicarbazide, Substituted benzoic acidUltrasound, H₂SO₄ catalyst, EthanolEfficient synthesis sciforum.net
One-pot, three-component synthesis of thiadiazolo[3,2-a]pyrimidinesAldehyde, 2-aminothiadiazole, MalononitrileUltrasound probe, NaOH catalyst, EthanolFaster reaction rates, better yields vs. conventional sciforum.net
Synthesis of thiazole (B1198619) derivatives from thiosemicarbazideThiosemicarbazide, Hydrazonoyl halidesUltrasound, Dioxane, 50-60 °CRapid synthesis (30 min) nih.gov
Green synthesis of 1,3-thiazoles and 1,3,4-thiadiazinesThiocarbohydrazide, α-haloketonesUltrasound, solvent-freeEcofriendly, efficient researchgate.net

Derivatization Strategies Utilizing the this compound Scaffold

The this compound core is a versatile scaffold in synthetic organic chemistry, providing a reactive hydrazine moiety attached to a biologically significant thiadiazole ring. This structure serves as a valuable starting point for the synthesis of a wide array of more complex molecules through various derivatization strategies. These strategies primarily target the terminal nitrogen of the hydrazine group, allowing for the construction of hydrazones, fused heterocyclic systems, and amide or amine analogues.

Synthesis of Novel Hydrazone Derivatives

A prominent derivatization strategy for this compound and its analogues is the synthesis of hydrazones. This is typically achieved through a straightforward condensation reaction between the hydrazine derivative and a variety of carbonyl compounds, namely aldehydes and ketones. The resulting hydrazones, which contain the characteristic azomethine (–N=CH–) group, are of significant interest due to their diverse pharmacological profiles.

The synthesis generally involves refluxing the thiadiazolylhydrazine with the selected aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. For instance, a series of ketone hydrazone derivatives were synthesized in good yields by the condensation of 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazine with various substituted and unsubstituted ketones. researchgate.net This reaction underscores the utility of the hydrazine moiety as a nucleophile that readily attacks the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product.

The general synthetic pathway can be represented as follows:

Scheme 1: General synthesis of hydrazone derivatives from a this compound analogue.

The table below details several ketone hydrazone derivatives synthesized from 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazine, showcasing the versatility of this reaction with different ketone substrates. researchgate.net

Compound IDKetone ReactantResulting Hydrazone StructureYield (%)
4a 1-Phenyl-ethanone1-phenylethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone82.3
4b 1-(4-Methoxyphenyl)ethanone1-(4-methoxyphenyl)ethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone86.4
4c 1-(4-Chlorophenyl)ethanone1-(4-chlorophenyl)ethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone88.2
4d 1-(4-Nitrophenyl)ethanone1-(4-nitrophenyl)ethan-1-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone85.7
4g Propan-2-onepropan-2-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone81.1
4h Butan-2-onebutan-2-one 2-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazone84.4

This table is generated based on data from the synthesis of ketone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone derivatives. researchgate.net

Construction of Fused Heterocyclic Systems (e.g., Imidazothiadiazoles, Triazolothiadiazoles)

The 1,3,4-thiadiazole ring system serves as an excellent foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. The amino group of 2-amino-1,3,4-thiadiazoles (the precursor to the hydrazine derivative) is often the key functional group for these cyclization reactions. Two of the most important fused systems derived from this scaffold are imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles and Current time information in Bangalore, IN.tandfonline.comnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles.

Imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles: The synthesis of the imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole ring system is commonly achieved by reacting a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone, such as a phenacyl bromide derivative. nih.govderpharmachemica.comderpharmachemica.com The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen atom of the thiadiazole ring, followed by an intramolecular cyclization with the exocyclic amino group, and subsequent dehydration to form the fused imidazole (B134444) ring. nih.gov This method provides a reliable pathway to a variety of substituted imidazothiadiazoles. For example, 2-amino-5-aryl-1,3,4-thiadiazoles have been reacted with phenacyl bromides in boiling dry ethanol to yield the corresponding 6-aryl-2-substituted-imidazo[2,1-b]-1,3,4-thiadiazoles. nih.govderpharmachemica.com

Current time information in Bangalore, IN.tandfonline.comnih.govTriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazoles: The synthesis of the triazolothiadiazole fused system often begins with a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. This precursor undergoes cyclization with various reagents. A common method involves reacting the triazole-thiol with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. tandfonline.com An equimolar mixture is refluxed for several hours, and upon workup, the fused Current time information in Bangalore, IN.tandfonline.comnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole is obtained. tandfonline.com This approach has been used to synthesize a range of 6-substituted derivatives.

The table below summarizes synthetic routes to these important fused heterocyclic systems.

Fused SystemPrecursorReagentGeneral Reaction ConditionRef.
Imidazo[2,1-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole2-Amino-5-substituted-1,3,4-thiadiazoleα-Haloketone (e.g., phenacyl bromide)Reflux in solvent (e.g., ethanol, dioxane) nih.gov, derpharmachemica.com, derpharmachemica.com
Current time information in Bangalore, IN.tandfonline.comnih.govTriazolo[3,4-b] Current time information in Bangalore, IN.clockss.orgtandfonline.comthiadiazole4-Amino-5-substituted-4H-1,2,4-triazole-3-thiolCarboxylic AcidReflux in phosphorus oxychloride tandfonline.com

Formation of Amide and Substituted Amine Analogues

The nucleophilic character of the amino group on the 1,3,4-thiadiazole scaffold allows for the formation of amide and substituted amine analogues, further expanding its chemical diversity.

Amide Analogues: Amide derivatives are typically synthesized by reacting a 2-amino-1,3,4-thiadiazole (B1665364) with a carboxylic acid or an activated carboxylic acid derivative, such as an acyl chloride. pjps.pkacademie-sciences.frpulsus.com The coupling reaction is often performed in a dry, aprotic solvent. For example, novel 1,3,4-thiadiazole amides were prepared by coupling 5-substituted-1,3,4-thiadiazole-2-amines with 3,4-dihydroxybenzoyl chloride (protocatechuic acid chloride) in dry dioxane. academie-sciences.fr Similarly, a series of gallic acid amide derivatives were synthesized by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with 3,4,5-trihydroxybenzoyl chloride. pjps.pk These reactions highlight a robust method for linking various acidic moieties to the thiadiazole core, creating hybrid molecules with potentially enhanced biological properties.

The table below presents examples of N-(5-substituted-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide derivatives synthesized via this methodology. pjps.pk

Compound IDSubstituent on Thiadiazole Ring (R)Resulting Amide ProductRef.
5a PhenylN-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide pjps.pk
5b 4-FluorophenylN-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide pjps.pk
5c 4-ChlorophenylN-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide pjps.pk
5d 4-BromophenylN-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide pjps.pk
5e 4-MethylphenylN-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)-3,4,5-trihydroxybenzamide pjps.pk

Substituted Amine Analogues: The synthesis of substituted amine analogues can be achieved through several routes. One approach involves the reduction of an intermediate imine. For example, an amine analogue of a 1,3,4-thiadiazole derivative was successfully obtained through the simple reduction of a corresponding imine derivative using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at room temperature. academie-sciences.fr Another potential method involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the thiadiazole ring by an amine, a strategy that has been applied to 2-chloro-1,3,4-thiadiazoles to yield various amine analogues. clockss.org

Investigative Pharmacological Activities of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives: in Vitro Perspectives

Antimicrobial Efficacy Assessments

Derivatives of 1,3,4-thiadiazol-2-ylhydrazine have been extensively evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. These studies have revealed that the antimicrobial spectrum and potency are significantly influenced by the nature of substituents on the thiadiazole ring and the hydrazine (B178648) moiety.

Antibacterial Spectrum and Potency

A variety of 1,3,4-thiadiazole (B1197879) derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide showed moderate to good inhibition against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae with Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 100 µg/mL. tandfonline.comnih.gov Structure-activity relationship studies indicated that the presence of a 2,4-dichloro phenyl, methyl phenyl, or 4-nitro phenyl group on the triazolo-thiadiazole system was beneficial for antibacterial activity. tandfonline.com

In another study, new arylideneamino-(1,3,4-thiadiazol-5-yl)-dithioacetamido-cephalosporanic acids were synthesized and exhibited antimicrobial activity against S. aureus, E. coli, P. aeruginosa, and M. luteus. arabjchem.org Furthermore, 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles were tested, with one derivative bearing a 5-(5-nitrofuran-2-yl) residue showing promising activity against Gram-positive bacteria like S. aureus, Staphylococcus epidermidis, and B. subtilis. arabjchem.org The substitution pattern on the aromatic ring linked to the C-5 position of the thiadiazole nucleus has been suggested to be a determinant of antibacterial potency, with electron-withdrawing groups such as fluorine, chlorine, and bromine at the para position being favorable. sbq.org.br

Table 1: In Vitro Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Type Bacterial Strains Activity/MIC Values Reference(s)
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles S. aureus, E. coli, P. aeruginosa, K. pneumoniae MIC: 12.5-100 µg/mL tandfonline.comnih.gov
Arylideneamino-(1,3,4-thiadiazol-5-yl)-dithioacetamido-cephalosporins S. aureus, E. coli, P. aeruginosa, M. luteus Not specified arabjchem.org
2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles S. aureus, S. epidermidis, B. subtilis Promising activity arabjchem.org
2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazoles B. subtilis 50% inhibition (unsubstituted) hilarispublisher.com

Antifungal Spectrum and Potency

The antifungal potential of 1,3,4-thiadiazole derivatives has also been a subject of extensive research. A series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles were screened against five fungal species: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. tandfonline.comnih.gov The triazolo-thiadiazole derivatives were generally found to be more active than their 1,3,4-oxadiazole (B1194373) counterparts, with some compounds showing moderate activity with MICs of 25 µg/mL and 50 µg/mL. tandfonline.com

In a separate investigation, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated against eight Candida species. Two compounds, 3k and 3l, displayed very notable antifungal effects, with MIC50 values against C. albicans of 5 and 10 µg/mL, respectively. nih.gov Further studies suggested that these compounds might exert their antifungal action by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov Another study on 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides revealed that one compound exhibited good activity against C. arachidicola, comparable to a commercial drug. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Type Fungal Strains Activity/MIC Values Reference(s)
1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum MIC: 25-50 µg/mL tandfonline.comnih.gov
1,3,4-Thiadiazole derivatives (3k, 3l) Candida species, C. albicans MIC50: 5 and 10 µg/mL nih.gov
4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides C. arachidicola Good activity researchgate.net
5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazoles Not specified Reported activity hilarispublisher.com

Antiparasitic Investigations

The quest for new and effective treatments for parasitic diseases has led to the exploration of 1,3,4-thiadiazole derivatives as potential antiparasitic agents.

Trypanocidal Activity Studies (e.g., against Trypanosoma cruzi)

Several studies have focused on the activity of 1,3,4-thiadiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A series of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) were synthesized and screened in vitro. nih.gov One derivative, brazizone A, was found to be twice as potent as the prototype against the infective bloodstream form of the parasite. nih.gov Another study on novel pyridinyl-1,3,4-thiadiazole derivatives reported IC50 values ranging from 3 to 226 µM against the trypomastigote form of T. cruzi. cncb.ac.cnresearchgate.net The 1,3,4-thiadiazole-N-arylhydrazones demonstrated a better trypanocidal profile, with the 2-pyridinyl fragment being identified as a pharmacophoric element. cncb.ac.cnresearchgate.net One compound and its hydrochloride salt showed promising activity against the intracellular amastigote form of T. cruzi. cncb.ac.cnresearchgate.net

Table 3: In Vitro Trypanocidal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Type Parasite Activity/IC50 Values Reference(s)
1,3,4-Thiadiazole-2-arylhydrazone derivatives of megazol T. cruzi (trypomastigote) Brazizone A: 2x more potent than prototype nih.gov
Pyridinyl-1,3,4-thiadiazole derivatives T. cruzi (trypomastigote) IC50: 3-226 µM cncb.ac.cnresearchgate.net
Pyridinyl-1,3,4-thiadiazole derivative and its hydrochloride T. cruzi (amastigote) Promising activity cncb.ac.cnresearchgate.net

Antileishmanial Activity Studies

Derivatives of 1,3,4-thiadiazole have also been investigated for their efficacy against Leishmania species. A series of novel compounds based on 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole were evaluated against the promastigote stage of Leishmania major. nih.gov A methyl-imidazole containing derivative showed the most potent activity, with an IC50 of 11.2 µg/mL after 24 hours and 7.1 µg/mL after 48 hours, which was better than the reference drug glucantime. nih.gov Another study synthesized a series of 2-substituted-thio-1,3,4-thiadiazoles and evaluated their in vitro activity against promastigote and amastigote forms of L. major. brieflands.comresearchgate.net One compound was found to be the most active after 24 hours, with IC50 values of 44.4 µM against promastigotes and 64.7 µM against amastigotes. brieflands.comresearchgate.net Mesoionic derivatives of the 1,3,4-thiadiazolium-2-aminide class have also been shown to inhibit the in vitro growth of both promastigote and amastigote forms of L. amazonensis. mdpi.com

Table 4: In Vitro Antileishmanial Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Type Parasite Activity/IC50 Values Reference(s)
5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives L. major (promastigote) IC50: 7.1 µg/mL (48h) nih.gov
2-substituted-thio-1,3,4-thiadiazoles L. major (promastigote & amastigote) IC50: 44.4 µM (promastigote, 24h), 64.7 µM (amastigote, 24h) brieflands.comresearchgate.net
Mesoionic 1,3,4-thiadiazolium-2-aminide derivatives L. amazonensis (promastigote & amastigote) Inhibited growth mdpi.com

Antineoplastic and Antiproliferative Activity Profiling

The potential of 1,3,4-thiadiazole derivatives as anticancer agents has been an active area of research. A study on novel 1,3,4-thiadiazole derivatives reported their antiproliferative activity against PC-3 (prostatic cancer), MDA-MB-231 (breast cancer), and K562 (chronic myelogenous leukemia) cell lines. sioc-journal.cn Two compounds showed inhibitory activities against the K562 cell line that were comparable to gossypol (B191359). sioc-journal.cn

Another series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. dovepress.com One compound exhibited promising anticancer activity. dovepress.com Furthermore, a series of 1,3,4-thiadiazole himachalene hybrids were tested against fibrosarcoma (HT-1080), lung carcinoma (A-549), and breast carcinoma (MCF-7 and MDA-MB-231) cell lines. nih.gov One derivative showed excellent activity against the HT-1080 and MCF-7 cell lines with IC50 values of 11.18 ± 0.69 and 12.38 ± 0.63 µM, respectively. nih.gov A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects with an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation. researchgate.net

Table 5: In Vitro Antineoplastic and Antiproliferative Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound Type Cancer Cell Lines Activity/IC50 Values Reference(s)
Novel 1,3,4-thiadiazole derivatives PC-3, MDA-MB-231, K562 Comparable to gossypol (K562) sioc-journal.cn
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives HepG-2, A-549 Promising activity dovepress.com
1,3,4-Thiadiazole himachalene hybrids HT-1080, MCF-7 IC50: 11.18 µM (HT-1080), 12.38 µM (MCF-7) nih.gov
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine LoVo, MCF-7 IC50: 2.44 µM (LoVo), 23.29 µM (MCF-7) researchgate.net

Inhibition of Cancer Cell Line Proliferation

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. These compounds have been the subject of numerous studies to evaluate their potential as antiproliferative agents.

Notably, certain 2,3-dihydro-1,3,4-thiadiazole derivatives have shown potent inhibitory effects. For instance, one standout compound exhibited IC50 values of 0.05 μM and 0.14 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively. nih.govresearchgate.netrsc.org This particular derivative also demonstrated a high selectivity index in normal WI-38 cells, suggesting a cancer-specific targeting potential. researchgate.net Other research has highlighted a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, with one compound displaying an IC50 value of 6.6 µM against the MCF-7 cell line. mdpi.com

The antiproliferative activity of these derivatives extends to a broad spectrum of cancer cell lines, including:

MCF-7 (Breast): Several studies have confirmed the efficacy of these compounds against this estrogen-dependent cell line. nih.govresearchgate.netrsc.orgmdpi.commdpi.comnih.gov One derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, showed an IC50 value of 49.6 µM. mdpi.com Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited an IC50 of 23.29 µM after a 48-hour incubation. mdpi.com

A549 (Lung): A series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were tested against A549 cells, with one compound showing an IC50 value of 4.37±0.7 µM. dovepress.com

HepG2 (Liver): In addition to the aforementioned 2,3-dihydro-1,3,4-thiadiazole, other derivatives have also been effective against HepG2 cells. nih.govresearchgate.netrsc.orgnih.govdovepress.comarabjchem.org A diazene (B1210634) derivative showed an IC50 of 7.15 μM against this cell line. arabjchem.org

HCT-116 (Colon): Pyridine derivatives incorporating the 1,3,4-thiadiazole scaffold have demonstrated antiproliferative activity against HCT-116 cells, with IC50 values ranging from 2.03 to 37.56 μM. nih.gov

PC-3 (Prostate): A derivative with a methoxy (B1213986) group at the para position showed high inhibitory potency against PC-3 cells with an IC50 of 22.19 ± 2.1 µM. mdpi.com

HT-29 (Colon): A derivative with fluorine at the ortho position was most cytotoxic against the HT29 cell line, with an IC50 value of 12.57 ± 0.6 µM. mdpi.com

SKNMC (Neuroblastoma): A methoxy-substituted derivative demonstrated significant inhibitory potency against SKNMC cells, with an IC50 of 5.41 ± 0.35 µM. mdpi.com

MDA-MB-231 (Breast): The estrogen-independent MDA-MB-231 cell line has also been a target for these compounds. mdpi.commdpi.commdpi.com The compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole had an IC50 of 53.4 µM against this cell line. mdpi.com

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound Type Cell Line IC50 Value Reference
2,3-dihydro-1,3,4-thiadiazole derivative MCF-7 0.05 µM nih.govresearchgate.netrsc.org
2,3-dihydro-1,3,4-thiadiazole derivative HepG2 0.14 µM nih.govresearchgate.netrsc.org
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative A549 4.37±0.7 µM dovepress.com
Diazene derivative HepG-2 7.15 µM arabjchem.org
Pyridine derivative HCT-116 2.03–37.56 μM nih.gov
Methoxy-substituted derivative PC-3 22.19 ± 2.1 µM mdpi.com
Fluoro-substituted derivative HT-29 12.57 ± 0.6 µM mdpi.com
Methoxy-substituted derivative SKNMC 5.41 ± 0.35 µM mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 49.6 µM mdpi.com
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MDA-MB-231 53.4 µM mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine LoVo 2.44 µM mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine MCF-7 23.29 µM mdpi.com

Enzymatic Target Inhibition in Cancer Pathologies

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific enzymes that play crucial roles in cancer development and progression.

Carbonic Anhydrase Isozyme Inhibition (e.g., hCA IX)

Certain 1,3,4-thiadiazole sulfonamide derivatives have been designed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX. arabjchem.org The overexpression of hCA IX is linked to colorectal, gastric, and breast cancers. arabjchem.org One study synthesized a series of 1,3,4-thiadiazole-thiazolidinone derivatives as carbonic anhydrase inhibitors, with one compound showing an IC50 of 0.402 ± 0.017 μM, which was more potent than the standard reference acetazolamide. rsc.org Another study on novel substituted 1,3,4-thiadiazole derivatives found good inhibitory activity against hCA II and IX. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. Several 1,3,4-thiadiazole derivatives have been identified as potent VEGFR-2 inhibitors. A study on 2,3-dihydro-1,3,4-thiadiazole derivatives identified a compound with a VEGFR-2 inhibition value of 0.024 µM, surpassing the efficacy of the known inhibitor sorafenib (B1663141) (0.041 µM). nih.govresearchgate.netrsc.org Another study on (Z)-5-benzylidenethiazolidine-2,4-dione derivatives also reported a potent VEGFR-2 inhibitor with an IC50 of 0.081 μM. rsc.org Furthermore, a series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) based-derivatives were designed as VEGFR-2 inhibitors, with some exhibiting IC50 values in the nanomolar range. researchgate.net

Inosine 5'-Phosphate Dehydrogenase (IMPDH) Inhibition

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and, consequently, for the proliferation of cancer cells. mdpi.com Some derivatives of 1,3,4-thiadiazole-2-amine have been recognized as inhibitors of IMPDH, highlighting another mechanism for their anticancer activity. mdpi.com

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is overexpressed in various cancers, including breast, prostate, and liver cancer. nih.govmdpi.com A class of compounds featuring a central aromatic core with three 1,3,4-thiadiazole rings has been reported to inhibit LSD1. nih.gov One of the most potent compounds in this series exhibited an LSD1 inhibition IC50 of 0.04 µM. nih.gov Another study on 1,2,4-triazole (B32235) and 1,3,4-thiadiazole hybrids also identified potent LSD1 inhibitors, with IC50 values as low as 0.046 µM. mdpi.comresearchgate.net

Cyclooxygenase (COX-2) and Lipooxygenase (15-LOX) Inhibition

Cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) are enzymes involved in inflammatory processes that can contribute to cancer development. A series of thiadiazole-thiazolidinone hybrids have been synthesized as dual inhibitors of COX-2 and 15-LOX. nih.gov One of the most promising compounds demonstrated a COX-2 IC50 of 70 nM and a 15-LOX IC50 of 11 µM. nih.gov Further research on these hybrids confirmed that the bulkiness of substituents at the 5th position influences their binding affinity, with smaller substituents favoring 15-LOX inhibition and bulkier ones favoring COX inhibition. researchgate.net Another study synthesized a new series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety and tested their inhibitory activity against 15-lipoxygenase-1. nih.gov

Anti-inflammatory Response Modulation

Derivatives of this compound have been the subject of extensive research for their anti-inflammatory properties. A number of studies have demonstrated their ability to modulate inflammatory pathways, often showing activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info

Two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides, which are derived from the core structure, have been synthesized and evaluated for their anti-inflammatory effects. Several of these compounds exhibited fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov In a separate study, 1,3,4-thiadiazole derivatives of diclofenac (B195802) demonstrated anti-inflammatory activity ranging from 79.04% to 82.85%. The most potent compound in this series, featuring a p-fluoro phenylamino (B1219803) group at the second position, achieved 82.85% inhibition. core.ac.uk

Furthermore, a series of novel 2,5-disubstituted-1,3,4-thiadiazole Schiff bases were synthesized and assessed for their anti-inflammatory and analgesic activities. thaiscience.info Among these, compound 6f , 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, emerged as a particularly potent agent with a strong anti-inflammatory profile and a reduced risk of gastric ulceration. thaiscience.info Similarly, certain imidazo[2,1-b] core.ac.uksphinxsai.comresearchgate.netthiadiazole derivatives have shown promising anti-inflammatory and antinociceptive activities. nih.gov

The mechanism of anti-inflammatory action for some 1,3,4-thiadiazole derivatives is believed to involve the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key players in the inflammatory cascade. core.ac.uk For instance, certain 2-trifluoromethyl/sulfonamido-5,6-diarylsubstituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives have displayed selective inhibitory activity towards COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional NSAIDs. core.ac.uk

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

Compound Test Model Activity Reference
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides Carrageenan-induced rat paw edema Fair anti-inflammatory activity nih.gov
Diclofenac derivative with p-fluoro phenyl amino group Not specified 82.85% inhibition core.ac.uk
5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole (6f) Carrageenan-induced paw edema Superior anti-inflammatory profile thaiscience.info
Imidazo[2,1-b] core.ac.uksphinxsai.comresearchgate.netthiadiazole derivatives Carrageenan-induced rat paw edema Significant anti-inflammatory activity nih.gov

Analgesic Pathway Modulation

The analgesic potential of this compound derivatives has been another significant area of investigation. Many of these compounds have demonstrated notable antinociceptive effects in various preclinical models of pain.

For example, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were found to possess good analgesic action in the acetic acid-induced writhing test. nih.gov This test is a common method for screening the peripheral analgesic effects of new compounds. Furthermore, some 1,3,4-thiadiazole derivatives have exhibited analgesic effects that were reported to be superior to those of both morphine and aspirin (B1665792) in certain studies. core.ac.uk

A series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their in vivo analgesic activity using the tail-flick method, which assesses centrally mediated analgesia. ijpsdronline.com Additionally, 2,5-disubstituted-1,3,4-thiadiazole derivatives have been shown to have analgesic activity ranging from 46% to 56% inhibition in the acetic acid-induced writhing reflex method, with the standard drug acetylsalicylic acid showing 60% inhibition in the same test. thaiscience.info

The compound 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-4-(4-methoxyphenyl)-1,3,4-thiadiazole has also been identified as having good analgesic activity. core.ac.uk These findings underscore the potential of this chemical class in the development of new pain management therapies.

Table 2: Analgesic Activity of Selected this compound Derivatives

Compound/Derivative Series Test Model Activity Reference
N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides Acetic acid-induced writhing test Good antalgic action nih.gov
2,5-disubstituted-1,3,4-thiadiazole derivatives Acetic acid-induced writhing reflex 46% to 56% inhibition thaiscience.info
5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-4-(4-methoxyphenyl)-1,3,4-thiadiazole Not specified Good analgesic activity core.ac.uk
Novel 1,3,4-thiadiazoles Tail-flick method In vivo analgesic activity ijpsdronline.com

Anticonvulsant Activity Evaluation

The central nervous system activity of this compound derivatives has been explored, with a particular focus on their anticonvulsant properties. Several studies have identified compounds with significant potential for the treatment of epilepsy.

A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and evaluated for their anticonvulsant activity. nih.gov The combination of specific aromatic substituents at the 2-position and alkyl substitution on the hydrazine moiety resulted in several potent compounds that did not exhibit sedation, ataxia, or lethality at effective doses. nih.gov One notable compound, 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, was found to be a new class of anticonvulsant agent, with efficacy comparable to standard drugs like phenytoin (B1677684), phenobarbital, and carbamazepine (B1668303). nih.govarjonline.org

Other research has focused on 2,5-disubstituted 1,3,4-thiadiazoles, which have also shown potential as anticonvulsant agents when compared to standard drugs like carbamazepine and phenytoin. core.ac.uk Furthermore, the compound 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole has demonstrated potent anticonvulsant properties in both rats and mice. core.ac.ukarjonline.org The anticonvulsant activity of some derivatives has been evaluated using an electroconvulsometer, with phenytoin sodium used as a standard. core.ac.uk

Table 3: Anticonvulsant Activity of Selected this compound Derivatives

Compound Comparison Drugs Activity Reference
5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole Phenytoin, Phenobarbital, Carbamazepine Potent anticonvulsant, new class of agent nih.govarjonline.org
2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole Phenytoin, Phenobarbital, Carbamazepine Potent anticonvulsant properties in rats and mice core.ac.ukarjonline.org
Substituted 1,3,4-thiadiazole derivatives Phenytoin Sodium Anticonvulsant activity observed core.ac.uk
2,5-disubstituted 1,3,4-thiadiazoles Carbamazepine, Phenytoin Potential anticonvulsant activity core.ac.uk

Antioxidant Capacity Determination

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of great interest. Derivatives of this compound have been investigated for their ability to scavenge free radicals and act as antioxidants.

A new series of ketone hydrazones bearing a 5-(pyridin-3-yl)-1,3,4-thiadiazole moiety were synthesized and evaluated for their antioxidant properties using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) method. All the tested compounds in this series demonstrated good antioxidant activity. researchgate.net

In another study, thiazolidinone derivatives of 1,3,4-thiadiazole were tested for their antioxidant activity using DPPH scavenging, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) assays. nih.gov One of the 1,3,4-thiadiazole-based compounds showed a DPPH scavenging activity of 33.98%. nih.gov Another study on newly synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives found that N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, even greater than the standard drug used for comparison. nih.gov

These findings suggest that the 1,3,4-thiadiazole nucleus can be a valuable template for the design of novel antioxidant agents. chemmethod.com

Table 4: Antioxidant Activity of Selected this compound Derivatives

Compound/Derivative Series Test Method Activity Reference
Ketone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone derivatives DPPH method Good antioxidant activity researchgate.net
1,3,4-Thiadiazole-based thiazolidinone derivative DPPH scavenging 33.98% scavenging activity nih.gov
N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine Not specified Excellent antioxidant activity, superior to standard nih.gov

Agricultural and Crop Protection Applications

Beyond their pharmacological potential, derivatives of 1,3,4-thiadiazole have also demonstrated significant utility in the agricultural sector, particularly as herbicides and insecticides. core.ac.uk

Herbicidal Efficacy Studies

Certain 1,3,4-thiadiazole derivatives have been investigated for their ability to control unwanted plant growth. The herbicidal effects of some of these compounds are attributed to the inhibition of photosynthesis, prevention of starch accumulation in the bundle sheath, and disruption of chloroplast ultrastructure. researchgate.net For instance, some 5-substituted-1,3,4-thiadiazol-2-yl urea (B33335) and pyrimidine (B1678525) derivatives have shown herbicidal activity. researchgate.net The incorporation of a 1,3,4-thiadiazole moiety into other heterocyclic structures, such as pyrimidines, has been a strategy to develop new herbicidal agents. frontiersin.orgnih.gov

Insecticidal Efficacy Studies

The insecticidal properties of 1,3,4-thiadiazole derivatives have been well-documented. A series of novel 1,3,4-thiadiazole 5-fluorouracil (B62378) acetamide (B32628) derivatives were synthesized and showed good contact and stomach toxicity against Tetranychus cinnabarinus and Aphis craccivora. nih.gov Notably, one compound in this series exhibited insecticidal activity against Aphis craccivora that was superior to the commercial insecticide thiacloprid (B134840) and comparable to imidacloprid. nih.gov

In another study, newly synthesized 1,3,4-thiadiazolo[3,2-a]pyrimidine and 1,3,4-thiadiazole analogues were tested against the cotton leafworm, Spodoptera littoralis. The derivative containing a pyrimidine ring displayed high insecticidal activity, causing 100% toxicity. mdpi.com Furthermore, certain 1,3,4-thiadiazole derivatives have shown excellent lethal activities against the nematode Tylenchulus semipenetrans, with LC50 values superior to those of fosthiazate (B52061) and avermectin. researchgate.net Specifically, one compound effectively controlled citrus nematode disease with a 68% inhibitory effect, which was better than that of avermectin. researchgate.net

Table 5: Insecticidal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/Derivative Series Target Pest Activity Reference
1,3,4-Thiadiazole 5-fluorouracil acetamide derivative Aphis craccivora Better than thiacloprid, comparable to imidacloprid nih.gov
1,3,4-Thiadiazolo[3,2-a]pyrimidine analogue Spodoptera littoralis 100% toxicity mdpi.com
Substituted 1,3,4-thiadiazole derivative Tylenchulus semipenetrans (nematode) LC50 of 11.7±2.5 mg/L, 68% inhibition in vivo researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives

Elucidation of Structural Determinants for Biological Potency

The biological activity of 1,3,4-thiadiazole (B1197879) derivatives is fundamentally linked to their core structure. The 1,3,4-thiadiazole ring is considered a crucial scaffold for the pharmacological properties of these compounds. mdpi.com Its significance is demonstrated by a drastic drop in anticancer activity when the thiadiazole ring is replaced by its 1,3,4-oxadiazole (B1194373) isostere. mdpi.com For cytotoxicity, the combination of a thiazole (B1198619) ring with the 1,3,4-thiadiazole ring is considered an essential requirement. mdpi.com

Furthermore, the introduction of specific functional groups, such as a trifluoromethyl (CF₃) group, has been shown to significantly increase biological activity in certain contexts, highlighting the importance of electronic and steric factors in determining potency. mdpi.com The presence of a 2-amino-1,3,4-thiadiazole (B1665364) moiety, as a bioisostere of pyrimidine (B1678525), can also impart antiviral activity. nih.gov

Influence of Substituent Variations on Pharmacological Efficacy

The pharmacological efficacy of 1,3,4-thiadiazole derivatives is highly sensitive to the nature and position of substituents on the core scaffold and any associated aromatic rings.

For Anticancer Activity: The introduction of halogen atoms onto a benzyl (B1604629) group attached to the thiadiazole core significantly enhances anticancer potency. mdpi.com Specifically, a 4-fluoro-substituted compound showed the highest potency against SKOV-3 ovarian cancer cells, while a 4-bromo-analog was most potent against the A549 lung cancer cell line. mdpi.com In another series, substituents on a phenyl ring at the 2-position of the thiadiazole moiety, such as phenyl, para-tolyl, and para-methoxyphenyl groups, had a favorable effect on anticancer activity. mdpi.com The incorporation of a trifluoromethyl (CF₃) group into the molecules has also been noted to increase biological activity significantly. mdpi.com SAR analysis has also shown that an aromatic ring and electron-withdrawing substituents generally promote anticancer activity. mdpi.com

For Anticonvulsant Activity: A structure-activity relationship study revealed that introducing aromatic substituents at the 2-position of the thiadiazole ring, combined with an alkyl group on the hydrazine (B178648) moiety, can lead to potent anticonvulsant compounds. arjonline.org Specifically, a 2-biphenylyl group conferred potent activity, whereas replacing it with a simple phenyl or benzyl group resulted in a loss of anticonvulsant effects. arjonline.org

For Antiviral Activity: In the context of anti-HIV-1 agents, the electronic properties of an N-aryl group were found to influence potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on a phenyl ring enhanced antiviral activity compared to the unsubstituted phenyl derivative. nih.gov

The following table summarizes the influence of various substituents on the pharmacological efficacy of 1,3,4-thiadiazole derivatives.

Substituent Position Pharmacological Effect Target Activity Reference
Halogens (Cl, F, Br)On benzyl groupSignificantly improved potencyAnticancer mdpi.com
4-FluoroOn benzyl groupHighest potency against SKOV-3Anticancer mdpi.com
4-BromoOn benzyl groupMost potent against A549Anticancer mdpi.com
Phenyl, p-Tolyl, p-MethoxyphenylPosition 2 of thiadiazoleFavorable effect on activityAnticancer mdpi.com
Trifluoromethyl (CF₃)On the moleculeSignificantly increases activityAnticancer mdpi.com
Electron-withdrawing groupsOn phenyl ringPromotes activityAnticancer mdpi.com
2-BiphenylylPosition 2 of thiadiazolePotent activityAnticonvulsant arjonline.org
Phenyl or BenzylPosition 2 of thiadiazoleLoss of activityAnticonvulsant arjonline.org
Fluorine, TrifluoromethylOn N-aryl groupEnhanced activityAnti-HIV-1 nih.gov
Alkylthio moietiesPosition 2 of thiadiazoleAlters inhibitory activityAnti-H. pylori brieflands.com

Positional Effects of Functional Groups within the Thiadiazole Ring System and Hydrazine Moiety

The specific placement of functional groups on the 1,3,4-thiadiazole ring and the associated hydrazine linker is critical to the biological activity of these derivatives.

Thiadiazole Ring System: Substitutions are typically explored at the C2 and C5 positions of the 1,3,4-thiadiazole ring. The importance of the substituent's position is clearly demonstrated in anticonvulsant derivatives. For example, placing a substituent at the 2-position of an aromatic ring attached to the thiadiazole core produced compounds with desirable anticonvulsant activity. arjonline.org However, moving a phenyl group from the 2-position to the 4-position on that same aromatic ring led to a complete loss of activity, underscoring the strict spatial requirements for interaction with the biological target. arjonline.org In a series of anticancer agents, various aryl substituents at the 2-position of the thiadiazole moiety were shown to have a favorable effect. mdpi.com

Hydrazine Moiety: The hydrazine linker, or its derivatives, is also a key site for structural modification. For anticonvulsant activity, the alkylation of the side-chain nitrogen atom on the hydrazine moiety was found to produce potent compounds. arjonline.org Conversely, lengthening the alkyl chain at this position was shown to decrease activity, suggesting that a compact and specific substitution pattern on the hydrazine linker is necessary for optimal efficacy. arjonline.org

Development and Validation of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of 1,3,4-thiadiazole derivatives with their biological activities, enabling the prediction of potency for novel compounds.

Model Development: Various QSAR models have been developed for different series of 1,3,4-thiadiazole derivatives. These include two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. For instance, 2D-QSAR models have been generated to predict the antiproliferative activity of 1,3,4-thiadiazole derivatives tethered to coumarin. elsevierpure.com More complex 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to study 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors. nih.gov Other statistical methods, including Multiple Linear Regression (MLR), non-linear regression (RNLM), and Artificial Neural Network (ANN) models, have been successfully developed to predict the antileishmanial activity of (5-nitroheteroaryl-1,3,4-thiadiazol-2-yl) piperazinyl derivatives. researchgate.net

Model Validation: The reliability and predictive power of these QSAR models are rigorously assessed through internal and external validation procedures. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validation coefficient (q² or Rcv). researchgate.net A high q² value generally indicates good model robustness. researchgate.net External validation involves using the developed model to predict the activity of a separate "test set" of compounds that were not used in model generation. nih.govresearchgate.net The predictive capability is then measured by metrics like r²_test or Rtest. nih.govresearchgate.net For example, a 3D-QSAR study on PIM2 inhibitors reported a CoMFA model with a conventional r² of 0.91, a q² of 0.68, and a high external validation r²_test of 0.96. nih.gov Another study on antiproliferative agents reported a 2D-QSAR model with an r² value of 0.93 and a q² of 0.92. elsevierpure.com These robust validation statistics confirm the models' ability to accurately predict the biological activity of new compounds.

The following table summarizes various QSAR models developed for 1,3,4-thiadiazole derivatives.

QSAR Model Type Target Biological Activity Key Validation Statistics Reference
2D-QSAR (MLR)Antiproliferative (EGFR Kinase)r² = 0.93, q² = 0.92 elsevierpure.com
3D-QSAR (CoMFA)PIM2 Inhibition (Anticancer)r² = 0.91, q² = 0.68, r²_test = 0.96 nih.gov
3D-QSAR (CoMSIA)PIM2 Inhibition (Anticancer)r² = 0.90, q² = 0.62, r²_test = 0.96 nih.gov
MLR, RNLM, ANNAntileishmanialRtest = 0.840 (MLR), 0.850 (RNLM), 0.802 (ANN) researchgate.net
Linear QSARCarbonic Anhydrase IX InhibitionTetra-parametric model showed promising results nih.gov

Mechanistic Elucidation of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives at the Molecular and Cellular Level

Identification of Specific Molecular Targets and Binding Interactions

A crucial aspect of understanding the pharmacological effects of 1,3,4-thiadiazole (B1197879) derivatives is the identification of their specific molecular targets. Research has revealed that these compounds can interact with a variety of proteins implicated in disease pathogenesis, often through specific binding interactions within the protein's active or allosteric sites.

Molecular docking studies have been instrumental in predicting and elucidating these interactions. For instance, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression. These include:

Receptor Tyrosine Kinases (RTKs): Derivatives of 1,3,4-thiadiazole have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are highly expressed in various cancers like breast and lung cancer. mdpi.com The inhibition of these receptors can disrupt downstream signaling pathways that promote cell proliferation and survival. mdpi.com Another important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and several N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have demonstrated potential as VEGFR-2 inhibitors. nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in many cancers. mdpi.com Docking studies have shown that some 1,3,4-thiadiazole derivatives can bind to the active site of PI3Kα, stabilized by hydrophobic interactions with key amino acid residues. mdpi.com

Lysine-Specific Demethylase 1 (LSD1): This enzyme is involved in epigenetic regulation and is a promising target for cancer therapy. Molecular modeling has revealed that certain 1,3,4-thiadiazole derivatives can bind to the active site of LSD1, forming key hydrogen bonds with amino acid residues like Asp555 and Tyr761. mdpi.com

Cyclin-Dependent Kinase 1 (CDK1): Some novel 1,3,4-thiadiazole derivatives have been identified as potential CDK1 inhibitors, with molecular docking studies showing their ability to bind to the CDK1 pocket. nih.govresearchgate.net

Cholinesterases: A series of 1,3,4-thiadiazole analogues have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Docking simulations indicated that these compounds primarily occupy the catalytic active site of AChE. nih.gov

Urease: Novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been designed as urease inhibitors. bohrium.com Docking studies suggest these compounds can interact with the active site of the urease enzyme, with some even chelating the nickel ions essential for its activity. bohrium.com

Other Enzymes: Other identified targets for different 1,3,4-thiadiazole derivatives include ADP-sugar pyrophosphatase, where a derivative formed four hydrogen bonds with the NUDT5 gene product, and estrogen receptor (ER), a key target in breast cancer treatment. uowasit.edu.iqbiointerfaceresearch.com

Table 1: Molecular Targets and Binding Interactions of 1,3,4-Thiadiazole Derivatives

Derivative Class Molecular Target Key Interacting Residues (from docking studies) Reference
N-(1,3,4-thiadiazol-2-yl)benzamides EGFR/HER-2 Not specified mdpi.com
Honokiol derivatives with 1,3,4-thiadiazole scaffold PI3Kα Trp780, Tyr836, Val851, Gln859, Met922, Ile932 mdpi.com
Benzene-1,3,5-tricarbohydrazide derivatives LSD1 Asp555, Tyr761 mdpi.com
N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivatives CDK1 Not specified nih.govresearchgate.net
1,3,4-Thiadiazole analogues Acetylcholinesterase (AChE) Catalytic active site nih.gov
N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamides VEGFR-2 Not specified nih.gov
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamides Urease Active site, potential chelation of Ni+2 ions bohrium.com
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol ADP-sugar pyrophosphatase (NUDT5) Not specified (four hydrogen bonds) uowasit.edu.iq
(Z)-2-(((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol derivatives Estrogen Receptor (ER) GLU353, ALA350, LEU525 biointerfaceresearch.com

Biochemical Inhibition Kinetics and Enzyme Interaction Profiling

Beyond identifying molecular targets, understanding the kinetics of enzyme inhibition provides deeper insights into the mechanism of action of 1,3,4-thiadiazole derivatives. Kinetic studies help to classify inhibitors based on their mode of interaction with the enzyme and substrate.

For instance, in the case of 1,3,4-thiadiazole derivatives targeting cholinesterases, kinetic studies revealed different inhibition patterns. One of the most active analogs acted as a non-competitive inhibitor of AChE, while another derivative exhibited a mixed-type of AChE inhibition. nih.gov Non-competitive inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, whereas mixed-inhibition indicates binding to both, but with different affinities.

Similarly, for hydrazone derivatives, which can be related to the hydrazine (B178648) core of the subject compound, kinetic studies on their inhibition of monoamine oxidase A (MAO-A) have been performed. Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, showed that a particularly active compound was a competitive inhibitor of hMAO-A. mdpi.com This indicates that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. mdpi.com The inhibition was also found to be irreversible . mdpi.com

Urease kinetic studies on a potent 1,3,4-thiadiazole derivative bearing a 1,2,4-triazole-3-one ring determined it to have an un-competitive inhibition potential. nih.gov This mode of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex.

Table 2: Enzyme Inhibition Kinetics of 1,3,4-Thiadiazole Derivatives

Derivative/Compound Target Enzyme Inhibition Type Method Reference
1,3,4-Thiadiazole analogue 8 Acetylcholinesterase (AChE) Non-competitive Kinetic studies nih.gov
1,3,4-Thiadiazole analogue 1 Acetylcholinesterase (AChE) Mixed-type Kinetic studies nih.gov
Hydrazone derivative 2b Monoamine Oxidase A (hMAO-A) Competitive, Irreversible Lineweaver-Burk plots, secondary plots for Ki mdpi.com
1,3,4-Thiadiazole derivative 41b Urease Un-competitive Urease kinetic studies nih.gov

Cellular Pathway Modulation and Phenotypic Changes (e.g., cell cycle arrest, DNA fragmentation, flagellar/nuclear alterations)

The molecular interactions of 1,3,4-thiadiazole derivatives ultimately translate into observable effects at the cellular level. These compounds have been shown to modulate various cellular pathways, leading to distinct phenotypic changes such as cell cycle arrest, apoptosis (programmed cell death), and alterations in cellular morphology.

Several studies have demonstrated the ability of 1,3,4-thiadiazole derivatives to induce cell cycle arrest at different phases. For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to induce cell cycle arrest in the G0/G1 phase in lung carcinoma cells. nih.gov This was associated with an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov Other derivatives have been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells and the S and G2/M phases in liver cancer cells. mdpi.commdpi.com One derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1. nih.govresearchgate.net A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative also induced G2/M phase arrest in colorectal cancer cells. farmaceut.org

Furthermore, many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis . This is often evidenced by an increase in the population of apoptotic cells, as detected by assays like annexin (B1180172) V-FITC/PI staining. mdpi.comnih.gov For instance, some derivatives caused a significant increase in early apoptotic cells in breast cancer cell lines. mdpi.comnih.govresearchgate.net The induction of apoptosis is often linked to the modulation of key signaling pathways. For example, a 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative was found to induce apoptosis in chronic myeloid leukemia cells by reducing the phosphorylation of proteins in the PI3K/Akt signaling pathway. nih.gov Another derivative, FABT, was shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is involved in cell survival. nih.gov A novel pyrimidine (B1678525) derivative was also found to suppress the MEK/ERK signaling pathway in colorectal cancer. farmaceut.org

DNA fragmentation , a hallmark of apoptosis, has also been observed following treatment with certain 1,3,4-thiadiazole derivatives. mdpi.com The comet assay, a technique to detect DNA damage, has been used to confirm the ability of some of these compounds to induce DNA fragmentation in cancer cells. mdpi.com

Table 3: Cellular Effects of 1,3,4-Thiadiazole Derivatives

Derivative/Compound Cell Line(s) Cellular Pathway Modulated Phenotypic Changes Reference
2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) A549 (lung carcinoma) Inhibition of ERK1/2 pathway, enhanced p27/Kip1 expression G0/G1 cell cycle arrest nih.gov
1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (7) K562 (chronic myeloid leukemia) Reduced phosphorylation in PI3K/Akt pathway Apoptosis nih.gov
Ciprofloxacin-based 1,3,4-thiadiazole (1e) MCF-7 (breast cancer) Not specified Sub-G1 cell cycle arrest, apoptosis, DNA damage mdpi.com
Benzene-1,3,5-tricarbohydrazide derivative (22d) MCF-7 (breast cancer) Not specified G2/M cell cycle arrest, DNA fragmentation, apoptosis mdpi.com
N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative (19) MCF-7 (breast cancer) Inhibition of CDK1 G2/M cell cycle arrest, apoptosis, necrosis nih.govresearchgate.net
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e, 4i) HepG2 (liver cancer), MCF-7 (breast cancer) Increased Bax/Bcl-2 ratio, increased caspase 9 S and G2/M phase cell cycle arrest, apoptosis mdpi.com
4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative (4) HCT116 (colorectal cancer) Suppression of MEK/ERK signaling pathway G2/M cell cycle arrest, apoptosis, inhibition of colony formation and migration farmaceut.org

Computational Chemistry and Molecular Modeling in the Design and Understanding of 1,3,4 Thiadiazol 2 Ylhydrazine Derivatives

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug design to understand how 1,3,4-thiadiazole (B1197879) derivatives interact with their biological targets at an atomic level. nih.govjpbs.in

A primary application of molecular docking is to predict the binding affinity and orientation, or "pose," of a ligand within the active site of a target protein. nih.gov The binding affinity is often quantified by a scoring function, which estimates the free energy of binding (ΔG) or provides a dock score; a more negative value typically indicates a stronger and more favorable interaction. ijpsr.com

Studies on various 1,3,4-thiadiazole derivatives have successfully used molecular docking to forecast their binding potential against a range of biological targets. For instance, in the pursuit of anti-cancer agents, derivatives have been docked against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with promising docking scores ranging from -8.286 to -8.630 kcal/mol. mdpi.comnih.gov Another study targeting Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) found that a 1,3,4-thiadiazole derivative exhibited a strong binding affinity with a ΔG of -10.8 kcal/mol, which was superior to the reference drug. mdpi.com Similarly, docking studies of bis- nih.govijpsr.comnih.govthiadiazolimine derivatives against the main protease (Mpro) of SARS-CoV-2 revealed favorable binding energies, with the most potent compound showing an average binding energy of -7.50 kcal/mol. nih.gov These simulations help prioritize compounds for synthesis and biological testing by identifying those with the highest predicted affinity for their intended target. nih.govmdpi.com

Derivative ClassProtein TargetPredicted Binding AffinitySource
1,3,4-Thiadiazole derivativesVEGFR-2-8.286 to -8.630 kcal/mol (Docking Score) mdpi.comnih.gov
2-Hydrazinyl-4-phenyl-1,3-thiazole derivativesLanosterol C14α-demethylase (CYP51)-9.5 to -10.3 kcal/mol (ΔG) nih.gov
1,3,4-Thiadiazole derivative (4h)EGFR TK-10.8 kcal/mol (ΔG) mdpi.com
bis- nih.govijpsr.comnih.govthiadiazolimine (5h)SARS-CoV-2 Mpro-7.50 ± 0.58 kcal/mol (Binding Energy) nih.gov
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolADP-sugar pyrophosphatase (NUDT5)-8.9 kcal/mol (Docking Score) uowasit.edu.iq
Ethyl1-((5-amino-1,3,4-thiadiazol-2-yl) methyl) derivative (C1)Voltage-gated calcium channel-3.2496 (Dock Score) ijpsr.com

Beyond predicting affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the target's binding site. jpbs.in These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex. jpbs.inmdpi.com

For example, docking simulations of 1,3,4-thiadiazole derivatives with VEGFR-2 revealed that most of the potent compounds form critical hydrogen bond interactions with amino acid residues such as GLU885 and ASP1046. mdpi.com In some cases, the nitrogen-nitrogen group on the 1,3,4-thiadiazole moiety itself was shown to form two hydrogen bonds with ASN923, highlighting the ring's direct role in enhancing binding affinity. mdpi.comnih.gov In a different study targeting the enzyme myeloperoxidase, docking analysis identified that potent 1,3,4-thiadiazole inhibitors formed hydrogen bonds with residues ASP98, ASP94, THR100, and GLU102 in the active site. jpbs.in This detailed information is invaluable for structure-based drug design, allowing medicinal chemists to modify the ligand's structure to optimize these key interactions and improve potency and selectivity.

Protein TargetKey Interacting Amino Acid ResiduesInteraction TypeSource
VEGFR-2GLU885, ASP1046, ASN923Hydrogen Bond mdpi.comnih.gov
Myeloperoxidase (MPO)ASP98, ASP94, THR100, GLU102Hydrogen Bond jpbs.in
ADP-sugar pyrophosphatase (NUDT5)Not specifiedFour Hydrogen Bonds uowasit.edu.iq

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of 1,3,4-thiadiazole derivatives. mdpi.comnih.govmdpi.com DFT is an effective method for obtaining optimized molecular structures and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For 1,3,4-thiadiazole and related structures, pharmacophore models have been successfully generated to define the key structural requirements for activities like antifungal effects. nih.gov One such model identified an aromatic nitrogen fragment as a key hydrogen bond acceptor, a hydrophobic phenyl ring, and a hydrogen bond donor motif as crucial for activity. nih.gov

Once a pharmacophore model is established, it can be used in virtual screening to rapidly search large databases of chemical compounds, such as the ZINC database, for novel molecules that match the required features. nih.govnih.govresearchgate.net This approach has been effectively used to identify potential 1,3,4-thiadiazole-based inhibitors of VEGFR-2. nih.govnih.gov Similarly, virtual screening of large combinatorial libraries of 2,5-disubstituted 1,3,4-thiadiazoles has been performed to discover potent inhibitors of myeloperoxidase. jpbs.in This combination of pharmacophore modeling and virtual screening accelerates the discovery of new lead compounds by efficiently filtering vast chemical spaces to find molecules with a high probability of being active. nih.gov

1,3,4 Thiadiazol 2 Ylhydrazine As a Versatile Chemical Intermediate in Heterocyclic Synthesis

Synthetic Utility in the Construction of Diverse Organic Molecules

The synthetic value of 1,3,4-Thiadiazol-2-ylhydrazine lies principally in the reactivity of its hydrazinyl (-NH-NH2) group. This group is highly nucleophilic and readily participates in reactions with various electrophiles, making it an essential precursor for creating a diverse range of organic molecules. One of the most common applications is its condensation with carbonyl compounds.

Research has demonstrated the straightforward synthesis of novel ketone hydrazone derivatives through the condensation of substituted this compound with various ketones. researchgate.net For instance, 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)hydrazine has been successfully reacted with a series of substituted and unsubstituted ketones to produce the corresponding hydrazones in good yields. researchgate.net This reaction highlights the utility of the thiadiazolylhydrazine scaffold in generating new molecular entities. researchgate.net The treatment of acetic acid hydrazide derivatives with aromatic aldehydes also results in the formation of arylidene hydrazides, further showcasing the versatility of the hydrazine (B178648) moiety in forming new C-N bonds. nih.gov

The table below details the synthesis of various ketone hydrazones from a substituted this compound, illustrating the broad applicability of this reaction.

Reactant (Ketone)Product (1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone derivative)Yield (%)Reference
4-Methyl Acetophenone4-Methyl Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone85.40% researchgate.net
4-Methoxy Acetophenone4-Methoxy Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone88.13% researchgate.net
4-Chloro Acetophenone4-Chloro Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone87.05% researchgate.net
4-Nitro Acetophenone4-Nitro Acetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone84.97% researchgate.net
AcetophenoneAcetophenone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone84.66% researchgate.net
PropanonePropanone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone81.19% researchgate.net
2-Butanone2-Butanone 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-hydrazone84.40% researchgate.net

Role in the Creation of Hybrid and Fused Heterocyclic Architectures

Beyond its use in forming simple derivatives, this compound is a pivotal intermediate for synthesizing more complex hybrid molecules and fused heterocyclic systems. These structures, which incorporate the thiadiazole ring into a larger, polycyclic framework, are of significant interest in medicinal chemistry.

The hydrazine moiety can undergo cyclization reactions with various reagents to form new heterocyclic rings attached to the thiadiazole core. A prominent example is the synthesis of the fused Current time information in Bangalore, IN.clockss.orgnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazole system. This is achieved by treating 2-hydrazino-1,3,4-thiadiazole derivatives with reagents like formic acid or other carboxylic acids, which leads to intramolecular cyclization. clockss.org Similarly, refluxing 1-benzyl-1-(1,3,4-thiadiazol-2-yl)hydrazine with dilute hydrochloric acid results in the formation of a triazolinethione ring fused to the thiadiazole. sphinxsai.com

Furthermore, this compound derivatives are instrumental in building hybrid heterocyclic systems, where two or more distinct heterocyclic rings are linked. For example, the reaction of 1,3,4-thiadiazole-enaminones with hydrazine hydrate (B1144303) can lead to the formation of thiadiazole-pyrazole linked products. mdpi.com The synthesis of molecules containing both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings has been achieved through the cyclization of thiosemicarbazide (B42300) precursors, which themselves can be derived from thiadiazolyl hydrazides. nih.govnih.gov These synthetic strategies allow for the creation of complex molecules with potentially enhanced biological activities. The reaction of 2-amino-5-aryl-1,3,4-thiadiazole with oxirane derivatives has also been used to produce fused imidazolo[2,1-b]thiadiazole systems. sapub.org

The following table summarizes several research findings where this compound or its immediate derivatives are used to construct fused and hybrid heterocyclic architectures.

Starting Material/IntermediateReagent/Reaction ConditionResulting Fused/Hybrid SystemReference
2-Hydrazino-5-aryloxymethyl-1,3,4-thiadiazoleFormic Acid6-Aryloxymethyl Current time information in Bangalore, IN.clockss.orgnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.nih.govnih.govthiadiazole clockss.org
1-(Substituted thiocarbamoylhydrazinocarbonyl)methyl-1H-pyrazolo[3,4-b]quinolinesCyclization1-(5-Substituted amino-1,3,4-thiadiazol-2-yl)methyl-1H-pyrazolo[3,4-b]quinolines (Hybrid) nih.gov
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthioureaHydrazonoyl Chlorides2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives (Hybrid) nih.gov
1,3,4-Thiadiazole-enaminonesHydrazine HydrateThiadiazole-pyrazole linked products (Hybrid) mdpi.com
2-[(4-Amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-N-arylhydrazinecarbothioamidesAcidic Media4-Amino-2-[(5-arylamino-4,5-dihydro-1,3,4-thiadiazol-2-yl)methyl]-5-(aryl)-2,4-dihydro-3H-1,2,4-triazol-3-ones (Hybrid) nih.gov
2-Amino-5-aryl-1,3,4-thiadiazoleOxirane derivativeImidazolo[2,1-b]thiadiazole derivatives (Fused) sapub.org

Advanced Analytical Characterization Techniques for 1,3,4 Thiadiazol 2 Ylhydrazine and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques form the cornerstone of molecular characterization, offering a non-destructive means to probe the structural features of 1,3,4-thiadiazole (B1197879) derivatives. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 1,3,4-thiadiazol-2-ylhydrazine and its analogues, IR spectra typically exhibit characteristic absorption bands that signify the key structural motifs. The stretching vibration of the secondary amine (N-H) group in the hydrazine (B178648) moiety and on the thiadiazole ring is a prominent feature, often appearing as a broad or sharp band in the region of 3100-3400 cm⁻¹. dergipark.org.trtandfonline.comnih.gov The C=N stretching vibration of the thiadiazole ring is another key diagnostic peak, generally observed in the range of 1600-1650 cm⁻¹. dergipark.org.trderpharmachemica.com Furthermore, the presence of the C-S bond within the heterocyclic ring gives rise to absorption bands in the fingerprint region. derpharmachemica.com For substituted analogues, additional characteristic peaks corresponding to other functional groups, such as C=O in amide derivatives, are also observed. derpharmachemica.comjst.go.jpekb.eg

Table 1: Characteristic Infrared Absorption Bands for 1,3,4-Thiadiazole Derivatives

Functional Group Vibration Type Wavenumber (cm⁻¹) References
N-H (Amine/Hydrazine) Stretching 3100-3400 dergipark.org.trtandfonline.comnih.gov
C=N (Thiadiazole ring) Stretching 1600-1650 dergipark.org.trderpharmachemica.com
C=O (Amide) Stretching 1650-1740 derpharmachemica.comjst.go.jpekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural elucidation of 1,3,4-thiadiazole derivatives.

In ¹H NMR spectra of this compound analogues, the protons attached to the nitrogen atoms of the hydrazine group typically appear as broad, exchangeable singlets in the downfield region, often between δ 8.0 and 12.0 ppm. jst.go.jpekb.egjournalijar.com The chemical shifts of aromatic protons in substituted derivatives are observed in the expected range of δ 7.0-8.5 ppm. tandfonline.comekb.eg

Table 2: Representative NMR Spectral Data for 1,3,4-Thiadiazole Derivatives

Nucleus Functional Group/Position Chemical Shift (δ, ppm) References
¹H N-H (Hydrazine/Amide) 8.0 - 12.0 jst.go.jpekb.egjournalijar.com
¹H Aromatic-H 7.0 - 8.5 tandfonline.comekb.eg
¹³C C2/C5 (Thiadiazole ring) 150 - 170 tandfonline.comekb.egnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula and structure. For this compound and its derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. jst.go.jpresearchgate.net The fragmentation pattern often involves the cleavage of the hydrazine side chain and the rupture of the thiadiazole ring, providing valuable structural information. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. nih.gov

X-ray Crystallography for Definitive Structural Elucidation

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray diffraction analysis offers the most definitive and unambiguous structural elucidation. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Table 3: Crystallographic Data for a 1,3,4-Thiadiazole Derivative

Compound Crystal System Space Group Reference
N'-(3-pyridylmethylene)-N-[5-(3-pyridylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]hydrazine Triclinic P-1 researchgate.net

This comprehensive suite of analytical techniques provides a robust framework for the structural characterization of this compound and its analogues, which is essential for understanding their chemical properties and potential applications.

Q & A

Q. Key Methodological Considerations

  • Reagent Choice : Lawesson’s reagent improves thiadiazole ring formation compared to phosphorus-based dehydrating agents .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) accelerate reaction rates, while electron-withdrawing groups (e.g., -NO₂) require longer reaction times .

How can researchers optimize the fluorescence properties of this compound-based compounds for material science applications?

Advanced Research Focus
Fluorescence in these compounds arises from extended π-conjugation between thiadiazole and tetrazine rings. For instance, derivative 8fem = 367 nm in methanol) exhibits stronger emission than oxadiazole analogs due to sulfur’s polarizability enhancing intersystem crossing . To optimize fluorescence:

  • Structural Tuning : Introducing tert-butyl groups (e.g., 8f ) improves solubility and reduces aggregation-induced quenching .
  • Solvent Effects : Methanol and DMSO enhance emission intensity compared to nonpolar solvents .

Data-Driven Design
A comparative study of ten derivatives revealed that methoxy-substituted compounds (e.g., 8h ) show redshifted emission (λem = 375 nm) due to increased electron density .

What analytical techniques are critical for characterizing this compound derivatives, and how should data be interpreted?

Q. Basic Research Focus

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify regiochemistry. For example, the singlet at δ 8.13 ppm in 8f confirms tetrazine proton equivalence .
  • UV-Vis Spectroscopy : Absorbance at ~295 nm (ε = 55.42 cm⁻¹ M⁻¹) indicates π→π* transitions in thiadiazole-tetrazine systems .
  • Mass Spectrometry : HRMS confirms molecular formulas (e.g., 8f : m/z 611.1793 [M+H]<sup>+</sup>) .

Q. Advanced Validation

  • IR Spectroscopy : Bands at 2228 cm⁻¹ (C≡N) and 1671 cm⁻¹ (C=N) validate cyclization .
  • Elemental Analysis : Deviations >0.3% in C/H/N ratios suggest impurities or incomplete reactions .

How do substituent electronic effects influence the synthetic yield and stability of this compound derivatives?

Advanced Research Focus
Electron-donating groups (EDGs) like -OCH₃ and -C(CH₃)₃ significantly improve yields (45–60%) by stabilizing intermediates via resonance . In contrast, electron-withdrawing groups (EWGs) like -NO₂ reduce yields (<40%) due to slower cyclization kinetics . Stability studies show EDG-substituted derivatives (e.g., 8h ) exhibit longer shelf lives in air, while nitro-containing analogs (e.g., 8j ) degrade faster under UV light .

Mechanistic Insight
EDGs lower the activation energy for hydrazine attack on carbonitriles, as demonstrated by DFT calculations in related tetrazine systems .

What are the contradictions in reported reaction pathways for phenylhydrazine derivatives with thiadiazole precursors?

Advanced Research Focus
Reactions of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochloride yield unexpected products. For example, 4-methylphenylhydrazine forms indole-thiadiazole hybrids (e.g., 2 ), while phenylhydrazine produces a pyrazole-thiadiazole adduct (5 ) via competing cyclization pathways . This divergence highlights the sensitivity of these reactions to substituent steric and electronic effects.

Q. Resolution Strategy

  • Kinetic Control : Lower temperatures favor indole formation, while higher temperatures promote pyrazole cyclization .
  • Catalyst Screening : Adding Lewis acids (e.g., ZnCl₂) can suppress side reactions .

How can researchers leverage this compound derivatives in bioorganic chemistry studies?

Advanced Research Focus
These compounds serve as precursors for bioactive heterocycles. For example, 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole exhibits antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria . Methodological advancements include:

  • Click Chemistry : Tetrazine-thiadiazole conjugates undergo inverse electron-demand Diels-Alder reactions for bioconjugation .
  • Fluorescent Probes : Derivatives like 8f are used in cellular imaging due to their low cytotoxicity (IC₅₀ > 100 µM) .

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